3-Methylbenzyl bromide

描述

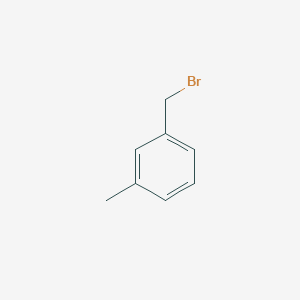

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWTILKTABGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060716 | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | m-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212.5 °C, BP: 212-215 °C with slight decomposition | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °C (180 °F) - closed cup | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3711 g/cu cm at 23 °C | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | m-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

620-13-3 | |

| Record name | 3-Methylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U49150ER3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization Methodologies

Synthetic Routes to 3-Methylbenzyl Bromide

The primary route to this compound involves the selective bromination of 3-methyltoluene (m-xylene) at the benzylic position. This transformation is typically achieved through free-radical substitution reactions.

Classical Bromination Techniques at the Benzylic Position

The introduction of a bromine atom onto the methyl group of 3-methyltoluene is a well-established process in organic synthesis. This benzylic bromination leverages the enhanced stability of the intermediate benzyl (B1604629) radical.

Free radical bromination is the most common method for the synthesis of this compound. organic-chemistry.org This reaction is typically initiated by light or a radical initiator and proceeds via a chain mechanism. A widely used reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine, minimizing side reactions such as addition to the aromatic ring. masterorganicchemistry.comscientificupdate.comlibretexts.org The reaction is often carried out in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. The key step in this process is the abstraction of a benzylic hydrogen atom by a bromine radical to form a resonance-stabilized 3-methylbenzyl radical. This radical then reacts with a molecule of bromine to yield the desired product and another bromine radical, which continues the chain reaction.

The stability of the benzylic radical is a crucial factor driving the selectivity of this reaction. Resonance delocalizes the unpaired electron over the aromatic ring, making the benzylic C-H bond weaker than other C-H bonds in the molecule and thus more susceptible to homolytic cleavage.

The efficiency and selectivity of the benzylic bromination of 3-methyltoluene are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent and initiator.

| Parameter | Condition | Rationale |

| Temperature | Typically reflux temperature of the solvent (e.g., CCl4: ~77°C) | Provides sufficient energy to initiate the radical chain reaction without promoting undesired side reactions. |

| Pressure | Atmospheric pressure | Generally sufficient for this type of reaction. |

| Reaction Time | Varies (e.g., 2-15 hours) | Dependent on the scale of the reaction and the desired conversion. Monitored by techniques like GC or TLC. |

| Inert Gas Dilution | Often conducted under an inert atmosphere (e.g., N2, Ar) | Prevents oxidation of the radical intermediates and side reactions with atmospheric oxygen. |

The choice of radical initiator is also critical. While thermal or photochemical initiation can be used, chemical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly employed to start the radical chain reaction at a lower temperature.

A significant challenge in the synthesis of this compound is the potential for over-bromination to form 3-(dibromomethyl)toluene and 3-(tribromomethyl)toluene. The distribution of these products is strongly influenced by the degree of substrate conversion. scientificupdate.com

At low conversions of 3-methyltoluene, the formation of the mono-brominated product is favored. As the reaction proceeds and the concentration of this compound increases, it can compete with the starting material for the available bromine radicals, leading to the formation of di- and tri-brominated byproducts. Therefore, to maximize the yield of this compound, it is often necessary to limit the conversion of the starting material and then separate the desired product from the unreacted 3-methyltoluene.

| Substrate Conversion | Product Distribution |

| Low | High selectivity for this compound. |

| High | Increased formation of 3-(dibromomethyl)toluene and 3-(tribromomethyl)toluene. |

Synthesis of Deuterated Analogues (e.g., 3-methyl-D3-benzyl bromide)

The synthesis of isotopically labeled compounds is crucial for mechanistic studies and as internal standards in analytical chemistry. The preparation of 3-methyl-D3-benzyl bromide involves the introduction of three deuterium (B1214612) atoms onto the methyl group prior to or during the bromination step.

A plausible multi-step pathway for the synthesis of 3-methyl-D3-benzyl bromide can be envisioned based on established isotopic labeling methods. One common strategy involves the deuterodehalogenation of a suitable precursor.

A potential synthetic route could be:

Oxidation: 3-Methyltoluene is first oxidized to 3-methylbenzoic acid.

Halogenation: The carboxylic acid is then converted to the corresponding acid chloride, for example, using thionyl chloride.

Reduction with a Deuterium Source: The acid chloride is then reduced to the deuterated alcohol, 3-(trideuteriomethyl)phenol, using a deuterium-donating reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4).

Conversion to Bromide: The resulting deuterated alcohol is then converted to the target compound, 3-methyl-D3-benzyl bromide, using a brominating agent such as phosphorus tribromide (PBr3).

Alternatively, methods involving the direct deuteration of halo(hetero)arenes followed by functional group manipulation could also be adapted for this synthesis. researchgate.net

Novel Synthetic Methodologies for Benzylic Bromides

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of benzylic bromides like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring alternative reagents and reaction conditions. One approach involves using safer brominating agents to replace molecular bromine, which is hazardous. acs.org Another green strategy is the use of environmentally benign solvents, such as water, or performing reactions under solvent-free conditions. researchgate.net For example, a novel method for the bromination of 7-Amino-phthalide utilizes the in-situ generation of bromine, which avoids handling elemental bromine and minimizes waste. chemrxiv.org Such principles could be adapted for the synthesis of this compound.

Catalytic Synthesis (e.g., metal-catalyzed bromination)

Metal-catalyzed reactions have emerged as powerful tools for the selective functionalization of C-H bonds. acs.org Catalytic methods for the synthesis of benzylic bromides can offer higher selectivity and efficiency compared to traditional free-radical bromination. Various transition metals, including ruthenium and palladium, have been investigated for their ability to catalyze the bromination of aromatic compounds. acs.orgnih.gov For instance, ruthenium catalysts have been used for the meta-selective C-H bromination of arenes. acs.org Iron complexes anchored on polymers have also been shown to be effective catalysts for oxidative bromination reactions in aqueous media at room temperature, presenting a reusable and green catalytic system. researchgate.net A metal-free C(sp3)-H bromination of substituted toluenes has also been developed using iodobenzene (B50100) diacetate in the presence of potassium bromide. ias.ac.in

Table 2: Comparison of Synthetic Bromination Methods

| Method | Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Radical Bromination guidechem.com | N-bromosuccinimide (NBS), radical initiator (e.g., AIBN or benzoyl peroxide) | Well-established method. | Often requires UV irradiation or high temperatures; can lead to side products. |

| Green Chemistry Approach chemrxiv.org | In-situ generation of bromine from bromide salts. | Avoids use of hazardous molecular bromine; potentially less waste. | May require specific reaction conditions (e.g., high temperatures) to be effective. |

| Metal-Catalyzed Bromination acs.orgresearchgate.net | Transition metal catalysts (e.g., Ru, Fe, Pd), bromine source (e.g., KBr, NBS). | High selectivity, milder reaction conditions, potential for catalyst recycling. | Catalyst cost and potential for metal contamination in the product. |

| Metal-Free Catalytic Bromination ias.ac.in | Hypervalent iodine reagents (e.g., PhI(OAc)₂), KBr. | Avoids heavy metal catalysts; mild, ambient conditions. | Stoichiometric use of the iodine reagent may be required. |

Derivatization Reactions of this compound

The bromine atom in this compound is a good leaving group, making the compound a versatile substrate for a variety of derivatization reactions, primarily nucleophilic substitutions.

1

1 Nucleophilic Substitution Reactions

This compound serves as a key substrate in thiol-halide condensation reactions for the formation of thioethers. A common and robust method for synthesizing both symmetrical and unsymmetrical benzyl thioethers involves the use of thiourea (B124793) to generate the thiolate in situ, thus avoiding the handling of malodorous thiols. In this process, the benzyl halide, such as this compound, reacts with thiourea to form an isothiuronium (B1672626) salt. Subsequent basic hydrolysis of this intermediate generates the corresponding thiolate, which can then react with a second benzyl halide to produce the thioether arkat-usa.org.

The general scheme for this reaction is as follows:

Formation of the isothiuronium salt from this compound and thiourea.

In-situ basic hydrolysis of the salt to yield the 3-methylbenzyl thiolate.

Reaction of the thiolate with another benzyl halide to form the final thioether product arkat-usa.org.

This methodology is advantageous as it is a one-pot synthesis. Optimal conditions often involve reacting thiourea with the benzyl bromide in refluxing methanol (B129727), followed by the addition of a base like sodium hydroxide, and then the introduction of the second benzyl halide arkat-usa.org. Thiols themselves can be prepared from alkyl halides through reactions with sodium hydrosulfide (B80085) or by the hydrolysis of the intermediate alkylisothiouronium salts formed with thiourea chemistrysteps.comias.ac.in.

This compound readily undergoes nucleophilic substitution reactions with a variety of nitrogen-containing heterocycles, leading to the formation of N-alkylated products. These reactions are fundamental in the synthesis of diverse molecular scaffolds with potential biological activities.

Isoquinoline: Benzyl bromides are utilized in the synthesis of N-substituted isoquinolinone derivatives through oxidative coupling reactions with functionalized isoquinolines researchgate.net.

Tetrazole: The alkylation of tetrazoles with alkyl halides is a common method for synthesizing substituted tetrazole derivatives. These derivatives are of significant interest in medicinal chemistry as they can act as bioisosteres for carboxylic acids and amides nih.govacs.org. The reaction of 1,4-bis(tetrazole)benzenes with α,ω-dibromoalkanes results in the formation of alkyl halide derivatives, with substitution occurring at either the N1 or N2 position of the tetrazole ring tudublin.iemaynoothuniversity.ie.

Benzimidazole (B57391): The reaction of benzimidazole with a strong base like n-butyllithium (n-BuLi) generates an anion that can subsequently react with benzyl bromide in a polar aprotic solvent such as DMSO. This alkylation reaction proceeds via nucleophilic attack to form N-benzylated benzimidazole derivatives brainly.com. Copper-catalyzed three-component coupling reactions can also be employed to synthesize 1,2-substituted benzimidazoles nih.gov.

Benzoxazole (B165842) and Benzothiazole (B30560): Novel 3-(3-benzyl-2,3-dihydrobenzo[d]thiazol-2-yl)benzo[d]oxazole-2(3H)-thione derivatives have been synthesized through the reaction of benzothiazoles, benzyl bromides, and 2-mercaptobenzoxazole (B50546) in acetone (B3395972) with triethylamine (B128534) researchgate.net. This demonstrates the reactivity of this compound with both benzoxazole and benzothiazole ring systems.

2 Influence of Solvent Systems on Reaction Kinetics and Selectivity

The solvent environment plays a critical role in the kinetics and selectivity of nucleophilic substitution reactions involving this compound. The rate of reaction is influenced by several solvent properties, including electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability ias.ac.in.

A study on the reaction between piperazine (B1678402) and benzyl bromide in various protic and aprotic solvents revealed that the transition state is more solvated than the reactants, which is attributed to the hydrogen bond donation and polarizability of the solvent. Conversely, the reactant is more solvated than the transition state due to the electrophilicity of the solvent ias.ac.in. The entropy of activation for such reactions is typically negative, which is expected when the transition state is more solvated than the reactants niscpr.res.in.

In mixed solvent systems, solvent-solvent interactions can dominate over solute-solvent interactions, leading to preferential solvation by one of the solvent components. This can result in a local solvent composition around the solute that is different from the bulk solvent composition ias.ac.in. For instance, in methanol-dimethylformamide mixtures, the reaction rate is at its maximum when the dipolar interactions between the two solvents are maximized ias.ac.in.

3 Mechanistic Investigations of Nucleophilic Attack

The primary mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the nucleophile attacks the electrophilic carbon atom of the C-Br bond from the side opposite to the leaving group (bromide ion) mdpi.com. This backside attack leads to an inversion of stereochemistry at the carbon center, although for an achiral molecule like this compound, this is not observable.

The electrophilicity of the benzylic carbon in this compound is due to the presence of a 2p-orbital-based antibonding molecular orbital along the C-Br bond. When a nucleophile attacks, its electron pair enters this antibonding orbital, leading to the cleavage of the C-Br bond and the formation of a new bond between the nucleophile and the carbon atom mdpi.com.

Radical-clock experiments have been used to provide evidence for the existence of benzylic radicals in certain reaction pathways, suggesting that under specific conditions, mechanisms other than a pure SN2 reaction may be operative researchgate.net. For instance, in some catalytic cycles, a hydrogen atom abstraction (HAT) process might be the turnover-limiting step researchgate.net.

2 Cross-Coupling Reactions

1 Photoredox Cross-Electrophile Coupling with Aryl Bromides

Recent advancements in synthetic methodology have established photoredox-assisted dual catalysis as a powerful tool for C(sp2)–C(sp3) bond formation. In this context, this compound can participate in cross-electrophile coupling reactions with aryl bromides. These reactions often employ a combination of a photoredox catalyst and a nickel catalyst nih.gov.

The general mechanism involves the generation of a benzylic radical from the benzyl bromide. This can be achieved through various activation modes facilitated by the photocatalyst. The resulting radical can then engage in a nickel-catalyzed cross-coupling cycle with an aryl bromide. This approach is notable for its mild reaction conditions and high functional group tolerance nih.gov. This strategy has been successfully applied to the α-arylation of a diverse range of activated alkyl chlorides and has shown broad applicability with various aryl bromide coupling partners princeton.edu. The development of these methods has been accelerated by the use of high-throughput experimentation nih.gov.

2 Lewis Acid-Catalyzed C–C Bond Insertion Reactions with Diazo Compounds

This compound and other electron-rich benzyl bromide derivatives can undergo a formal C–C bond insertion reaction with diazo compounds, catalyzed by a simple Lewis acid such as SnBr4 nih.govresearchgate.net. This homologation reaction proceeds through the intermediacy of a phenonium ion, resulting in products that contain benzylic quaternary centers and an alkyl bromide functional group that can be further derivatized nih.govresearchgate.net.

Computational analysis has provided insight into the reaction mechanism, indicating that the initial C-C bond formation occurs via a rate-determining SN1 mechanism. This is followed by a cascade of cationic intermediates that lead to the formation of the phenonium ion nih.gov. The reaction is applicable to a range of diazo compounds with various electron-withdrawing groups nih.gov. This method represents a "nonclassical" transformation of benzyl halides, enabling the manipulation of C-C bonds for selective chemical transformations nih.gov.

| Reaction Type | Reactants | Products | Catalyst/Conditions | Reference |

| Thiol-Halide Condensation | This compound, Thiourea, Benzyl halide | Unsymmetrical benzyl thioether | Methanol (reflux), NaOH | arkat-usa.org |

| Nucleophilic Substitution | Benzimidazole, n-BuLi, Benzyl bromide | N-Benzylated benzimidazole | DMSO | brainly.com |

| Cross-Electrophile Coupling | This compound, Aryl bromide | Aryl-substituted 3-methylbenzyl derivative | Photoredox catalyst, Nickel catalyst | nih.govprinceton.edu |

| C-C Bond Insertion | This compound, Diazo compound | Homologated product with quaternary center | Lewis Acid (e.g., SnBr4) | nih.govresearchgate.net |

Lewis Acid-Catalyzed C–C Bond Insertion Reactions with Diazo Compounds

Formation of Benzylic Quaternary Centers

The reaction is initiated by a rate-determining SN1 mechanism, leading to the formation of a C-C bond, followed by a cascade of cationic intermediates that culminate in the phenonium ion. nih.gov This process effectively inserts a diazo-derived carbon between the aromatic ring and the benzylic carbon of the original bromide, creating a new, more complex structure with a benzylic quaternary center and an alkyl bromide handle suitable for further chemical modification. nih.gov

Regioselectivity of Phenonium Ion Opening

The regioselectivity of the phenonium ion opening is a critical aspect of this transformation. Computational analysis and statistical modeling have been employed to understand and predict the outcome of this step. nih.govresearchgate.net It has been determined that the nucleophilic attack by the bromide anion (or a more complex anion like SnBr₅⁻) on one of the two carbons of the phenonium ion is the selectivity-determining step. nih.gov

A key descriptor for predicting regioselectivity has been identified as the energy of the C-C σ* antibonding orbital within the phenonium ion. researchgate.net A threshold energy value can distinguish between substrates that will react with high regioselectivity and those that will not. researchgate.net This predictive model has been validated experimentally, allowing for the a priori determination of reaction outcomes for various substituted benzyl bromides. researchgate.net For many electron-rich benzyl bromide derivatives, the regioselectivity of this phenonium ion opening is exceptionally high, often exceeding a 20:1 ratio in favor of the desired product. nih.gov

Oxidative Coupling Reactions

This compound can participate in oxidative addition reactions, a key step in many catalytic cycles. For instance, benzyl bromide has been shown to react with cycloplatinated(II) complexes. nih.gov This process involves the formal insertion of the platinum metal center into the carbon-bromine bond. The reaction is initiated by a nucleophilic attack from the platinum complex's dz² orbital on the σ* antibonding orbital of the benzyl bromide's C-Br bond. nih.gov This leads to the formation of a Pt(IV) complex, demonstrating the ability of the benzylic C-Br bond to undergo oxidative coupling. nih.gov

Electrochemical Transformations

Electrochemical CO₂ Fixation

A sustainable approach to synthesizing carboxylic acids involves the electrochemical fixation of carbon dioxide (CO₂) with organic halides like this compound. acs.org This electrocarboxylation process represents a green alternative to traditional methods. acs.org The reaction typically involves the electrochemical reduction of the benzyl bromide at a cathode to generate a reactive carbanion intermediate. This intermediate then acts as a nucleophile, attacking a molecule of CO₂ to form a carboxylate, which upon workup yields the corresponding carboxylic acid. researchgate.netresearchgate.net

Studies on the related α-methylbenzyl bromide in divided electrochemical cells with non-sacrificial anodes have provided detailed mechanistic insights. acs.orgklinkovalab.com The choice of membrane, applied potential, and electrolyte composition significantly affects the product distribution and selectivity. klinkovalab.com For example, using an anion exchange membrane (AEM) can lead to better selectivity for the desired carboxylated product over side products like dimers (R-R) and alcohols (R-OH). klinkovalab.com

| Membrane Type | Potential (V) | Product Ratio ([EC products]:[R-R]:[R-OH]) |

| AEM | -1.4 | 1.6 : 1 : 0.2 |

| CEM | -1.4 | 0.7 : 1 : (Other products formed) |

| BPM | -1.4 | 0.3 : 1 : (Other products formed) |

| AEM | -1.7 | 2.8 : 1 : (No R-H formed) |

| CEM | -1.7 | 2.8 : 1 : (R-H also formed) |

| BPM | -1.7 | 2.0 : 1 : (R-H also formed) |

| Data adapted from studies on α-methylbenzyl bromide, illustrating the impact of reaction conditions on product selectivity in electrochemical CO₂ fixation. klinkovalab.com |

Reactions in Ionic Liquids

Ionic liquids (ILs) have emerged as green reaction media due to their low vapor pressure, high thermal stability, and recyclability. tcichemicals.comisroset.orgtcichemicals.com this compound can be used as a reagent in these solvents. For example, the electrochemical carboxylation of benzyl bromide with CO₂ has been successfully performed in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIMBF₄). electrochemsci.org This method allows for the synthesis of phenylacetic acid derivatives under mild conditions. electrochemsci.org The ionic liquid not only acts as the solvent and supporting electrolyte but can also influence the reaction's efficiency and product distribution. electrochemsci.org

Furthermore, this compound can be used to synthesize other functionalized imidazolium-based ionic liquids. The quaternization of an N-alkylimidazole with this compound would yield a 1-(3-methylbenzyl)-3-alkylimidazolium bromide salt, a type of ionic liquid. rsc.orgresearchgate.net

Synthesis of Specialty Compounds (e.g., N-quaternary quinuclidinium salts)

This compound is an effective quaternizing agent for the synthesis of specialized compounds like N-quaternary quinuclidinium salts. nih.govnih.gov These compounds are of interest for their potential biological activities. researchgate.net The synthesis involves the reaction of a substituted quinuclidine (B89598), such as 3-benzamidoquinuclidine, with an equimolar amount of the benzyl bromide derivative in a suitable solvent like dry diethyl ether. nih.gov The nitrogen atom of the quinuclidine ring acts as a nucleophile, attacking the benzylic carbon of this compound and displacing the bromide ion to form the corresponding N-(3-methylbenzyl)-quinuclidinium bromide salt. nih.govsrce.hr

A general procedure involves dissolving the parent quinuclidine derivative in a dry solvent and adding the benzyl bromide. nih.gov The reaction mixture is typically stirred at room temperature, often in the dark, to facilitate the formation of the solid quaternary salt, which can then be isolated by filtration and washing. nih.gov

| Reactant 1 | Reactant 2 | Product |

| 3-Benzamidoquinuclidine | p-Methylbenzyl bromide | N-p-Methylbenzyl-3-benzamidoquinuclidinium bromide |

| This table illustrates the synthesis of a related N-quaternary quinuclidinium salt, demonstrating the general reaction methodology applicable to this compound. nih.gov |

Mechanistic and Kinetic Studies of Reactions Involving 3 Methylbenzyl Bromide

Reaction Pathways and Intermediates

The reactions of 3-methylbenzyl bromide, a substituted benzylic halide, are dictated by the interplay of electronic and steric factors that stabilize intermediates and transition states.

Nucleophilic substitution at the benzylic position of this compound can proceed via either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on reaction conditions. masterorganicchemistry.combyjus.com The benzylic carbon is primary, which would typically favor an SN2 reaction due to minimal steric hindrance. youtube.com However, the adjacent phenyl ring provides significant resonance stabilization to a potential carbocation intermediate, a key feature that enables an SN1 pathway. byjus.comlibretexts.org

The competition between these two pathways is influenced by several factors:

Nucleophile: Strong, highly concentrated nucleophiles favor the second-order SN2 mechanism, where the nucleophile is involved in the rate-determining step. libretexts.org Weaker or neutral nucleophiles (as seen in solvolysis) favor the SN1 mechanism, which depends only on the substrate concentration in its rate-determining step. masterorganicchemistry.comyoutube.com

Solvent: Polar protic solvents (e.g., water, alcohols) are effective at solvating both the departing bromide ion and the incipient carbocation, thereby stabilizing the transition state for the SN1 pathway. libretexts.org Polar aprotic solvents (e.g., acetone (B3395972), DMF) tend to favor SN2 reactions. ulethbridge.ca

Substituent Effects: The methyl group at the meta-position has a weak, electron-donating inductive effect. Unlike substituents at the ortho or para positions, it cannot directly delocalize the positive charge of the carbocation via resonance. However, its inductive effect provides a modest stabilization to the carbocation, making the SN1 pathway more favorable than for benzyl (B1604629) halides with electron-withdrawing groups.

Kinetic studies on the solvolysis of substituted benzyl bromides in methanol (B129727) provide insight into the mechanism. The reaction proceeds with significant carbocation character, indicative of an SN1-like mechanism. Research shows that electron-donating groups accelerate the reaction by stabilizing the positive charge in the transition state, while electron-withdrawing groups slow it down and can shift the mechanism towards SN2 by destabilizing the carbocation. koreascience.kr The rate constant for the methanolysis of m-methylbenzyl bromide at 35.0°C is only slightly slower than that of the unsubstituted benzyl bromide, highlighting the subtle electronic influence of the meta-methyl group. koreascience.kr

| Substituent (on Benzyl Bromide) | Rate Constant (k, s⁻¹ x 10⁵) |

|---|---|

| p-Methyl | 115.20 |

| m-Methyl | 77.74 |

| H (Unsubstituted) | 75.17 |

| m-Methoxy | 54.25 |

| p-Bromo | 43.80 |

The 3-methylbenzyl radical can be formed through homolytic cleavage of the carbon-bromine bond, a process typically initiated by heat or UV light. This radical intermediate is notably stable due to the delocalization of the unpaired electron into the adjacent π-system of the benzene (B151609) ring. missouri.edu

The resonance structures of the 3-methylbenzyl radical demonstrate that the unpaired electron density is distributed across the benzylic carbon and the ortho and para positions of the aromatic ring. study.comyoutube.comresearchgate.net This delocalization significantly lowers the energy of the radical, making its formation more favorable compared to non-benzylic alkyl radicals. missouri.edu The methyl group at the meta-position does not directly participate in this resonance stabilization, as the electron density is not delocalized to the meta-carbon. However, the inherent stability of the benzyl radical system dominates its chemical behavior.

Phenonium ion intermediates are typically formed through neighboring group participation of a phenyl ring located on a carbon beta (β) to the leaving group. This participation results in a bridged, three-membered ring structure. In the case of this compound, the leaving group is attached directly to the benzylic (alpha) carbon. Consequently, the formation of a phenonium ion is not a characteristic reaction pathway for this compound, as there is no β-carbon bearing the phenyl ring to facilitate such an interaction. Reactions involving carbocation formation at the benzylic position proceed directly without the intermediacy of a phenonium ion.

Kinetic Analysis of Reaction Rates

The rate at which this compound undergoes substitution reactions is governed by several kinetic parameters and experimental conditions.

The kinetics of reactions involving this compound are sensitive to changes in the reaction environment.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier.

Concentration: For an SN2 reaction, the rate is dependent on the concentration of both the this compound and the nucleophile. For an SN1 reaction, the rate is primarily dependent on the concentration of this compound.

Catalysts: Lewis acids can catalyze SN1-type reactions by coordinating to the bromine atom, making it a better leaving group and facilitating the formation of the benzylic carbocation.

Solvent Polarity: The solvent plays a crucial role, particularly in solvolysis reactions. Studies on the solvolysis of benzyl bromides in various alcohols show that the reaction rate increases with the polarity of the solvent. koreascience.kr This is because more polar solvents are better at stabilizing the charge separation in the transition state of SN1-like reactions. koreascience.kr

The activation parameters for a reaction, including enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide quantitative insight into the transition state. For the solvolysis of benzyl bromides, these parameters are influenced by the solvent. koreascience.kr

Data for the closely related unsubstituted benzyl bromide shows that as the solvent polarity increases (from n-Propanol to Methanol), the Arrhenius activation energy (Ea) also increases. koreascience.kr The entropy of activation (ΔS‡) becomes less negative in more polar solvents. koreascience.kr This trend is consistent with a mechanism involving significant charge development in the transition state, which requires more ordering of the polar solvent molecules (a more negative ΔS‡) but is also more stabilized by them.

| Solvent | Activation Energy (Ea, kcal/mol) | Entropy of Activation (ΔS‡, e.u.) at 35.0°C |

|---|---|---|

| Methanol | 20.8 | -9.1 |

| Ethanol | 20.4 | -12.2 |

| n-Propanol | 19.9 | -15.1 |

These findings illustrate that the solvolysis proceeds through a highly ordered transition state, and the nature of the solvent has a significant impact on the activation barrier.

Substituent Effects on Reactivity

The reactivity of benzyl bromides, including this compound, in nucleophilic substitution reactions is significantly influenced by the nature and position of substituents on the benzene ring. These reactions often proceed through a mechanism with characteristics of both Sₙ1 and Sₙ2 pathways. The stability of the carbocation-like transition state is a key factor determining the reaction rate. Electron-donating groups enhance the rate of reaction by stabilizing the positive charge that develops at the benzylic carbon in the transition state, whereas electron-withdrawing groups destabilize this charge and thus decrease the reaction rate. koreascience.krstackexchange.com

The effect of substituents on the solvolysis of benzyl bromides can be quantitatively assessed using the Hammett equation, which relates reaction rates to substituent constants (σ). Studies on the solvolysis of meta- and para-substituted benzyl bromides in methanol show a clear trend. For instance, electron-donating groups like p-methoxy and p-methyl accelerate the reaction significantly compared to unsubstituted benzyl bromide. The 3-methyl (m-methyl) group, as in this compound, also shows a rate enhancement, though typically less pronounced than a para-methyl group. Conversely, electron-withdrawing groups such as p-bromo and p-nitro lead to a marked decrease in the reaction rate. koreascience.kr

A plot of log(k/k₀) versus Hammett substituent constants (σ) for the solvolysis of substituted benzyl bromides often results in a curved line. koreascience.kr This curvature is interpreted as a shift in the reaction mechanism. For substrates with strong electron-donating groups, the mechanism has more Sₙ1 character, involving a more developed carbocationic intermediate. As the substituents become more electron-withdrawing, the Sₙ1 pathway is disfavored, and the mechanism shifts towards a more classical Sₙ2 pathway with greater nucleophilic participation in the rate-determining step. koreascience.krviu.ca

The following table presents kinetic data for the solvolysis of various substituted benzyl bromides in methanol, illustrating the impact of different substituents on the reaction rate.

| Substituent (X) in X-C₆H₄CH₂Br | Rate Constant (k) × 10⁵ sec⁻¹ at 35.0°C |

|---|---|

| p-OCH₃ | Too fast to measure |

| p-CH₃ | 158.0 |

| m-CH₃ | 18.2 |

| H | 12.1 |

| p-Br | 4.10 |

| m-OCH₃ | 7.72 |

| p-NO₂ | 0.52 |

Data sourced from a kinetic study on the solvolysis of benzyl bromides in methanol. koreascience.kr

Catalysis in this compound Reactions

Catalysts play a crucial role in enhancing the efficiency, rate, and selectivity of reactions involving this compound. Different types of catalysts, including Lewis acids, transition metals, and phase transfer catalysts, are employed to facilitate a variety of chemical transformations.

Lewis acids function as electron-pair acceptors and can activate this compound towards nucleophilic attack. They achieve this by coordinating with the bromine atom, which polarizes the C-Br bond and makes the benzylic carbon more electrophilic. This activation facilitates the departure of the bromide leaving group.

A notable application of Lewis acid catalysis is in the homologation of benzyl bromide derivatives through a formal insertion of diazo compounds into the C(sp²)–C(sp³) bond. In a study using 4-methoxybenzyl bromide as a substrate, various Lewis acids were screened for their effectiveness. It was found that tin(IV) bromide (SnBr₄) was highly effective, affording the desired homologated product in good yield. The reaction is proposed to proceed via a rate-determining Sₙ1 mechanism, where the Lewis acid assists in the formation of a benzylic cation intermediate, which then reacts with the diazo compound. nih.gov This mechanism underscores the ability of Lewis acids to promote reactions that proceed through carbocationic intermediates.

Below is a table summarizing the screening of different Lewis acids for the homologation reaction of 4-methoxybenzyl bromide with a trifluoromethyl diazo compound.

| Lewis Acid (50 mol %) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SnBr₄ | CH₂Cl₂ | -78 | 75 |

| SnCl₄ | CH₂Cl₂ | -78 | 58 |

| BF₃·OEt₂ | CH₂Cl₂ | -78 | <5 |

| Zn(OTf)₂ | CH₂Cl₂ | -78 | No reaction |

Data adapted from a study on the Lewis acid-catalyzed homologation of benzyl bromides. nih.gov

Palladium complexes are highly versatile catalysts for a wide range of cross-coupling reactions involving benzyl bromides, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in organic synthesis. organic-chemistry.org

An efficient method for the sp–sp³ cross-coupling of benzyl bromides with lithium acetylides has been developed using a palladium-I-dimer catalyst, [Pd(μ-I)PᵗBu₃]₂. This reaction proceeds rapidly at room temperature and demonstrates broad functional group tolerance. The study investigated the reactivity of various substituted benzyl bromides, including those with electron-donating and electron-withdrawing groups. While substrates with electron-donating groups generally provided excellent yields, electron-withdrawing groups like m-CF₃ (as in 3-(trifluoromethyl)benzyl bromide) also yielded the desired product efficiently, highlighting the robustness of the catalytic system. nih.gov

The table below shows the yields for the palladium-catalyzed cross-coupling of various substituted benzyl bromides with lithium (triisopropylsilyl)acetylide.

| Substituent on Benzyl Bromide | Product | Yield (%) |

|---|---|---|

| H | 5 | 94 |

| p-Methyl | 7 | 91 |

| p-tert-Butyl | 8 | 70 |

| p-SMe | 9 | 81 |

| m-CF₃ | 14 | 61 |

| p-CF₃ | 15 | 75 |

Data from a study on the Pd-catalyzed sp–sp³ cross-coupling of benzyl bromides. nih.gov

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction by transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the substrate, such as this compound, is dissolved. phasetransfer.com This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a much faster rate under mild conditions.

PTC is widely used for nucleophilic substitution reactions, particularly alkylations of nucleophiles like phenoxides, carboxylates, and carbanions derived from active methylene (B1212753) compounds. phasetransfercatalysis.comresearchpublish.com For example, the C5-alkylation of hydantoins with various electrophiles, including benzyl bromide, has been achieved with high efficiency using TBAB as the catalyst in a biphasic toluene (B28343)/aqueous KOH system. The catalyst transports the hydantoin (B18101) anion into the organic phase, where it reacts with the benzyl bromide. nih.gov This methodology is cost-effective, environmentally friendly, and applicable to a wide range of substrates. nih.gov

The following table illustrates the yields obtained for the PTC-mediated alkylation of a dibenzyl hydantoin with various electrophiles.

| Electrophile | Product | Yield (%) |

|---|---|---|

| Allyl bromide | 1m | 99 |

| Prenyl bromide | 1o | 95 |

| Benzyl bromide | 1q | 73 |

| Propargyl bromide | 1r | 92 |

| Bromo tert-butyl acetate | 1s | 77 |

Reaction Conditions: Hydantoin (1 equiv), electrophile (3 equiv), TBAB (2 mol %), toluene, 50% w/w KOH(aq), room temperature. Data sourced from a study on the phase-transfer-catalyzed alkylation of hydantoins. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying a range of chemical phenomena.

The electronic structure of 3-methylbenzyl bromide is central to its reactivity. DFT calculations can elucidate the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of chemical reactivity.

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For substituted benzyl (B1604629) bromides, the nature and position of the substituent on the benzene (B151609) ring can significantly influence the energies of the frontier orbitals. An electron-donating group, such as the methyl group in this compound, is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation.

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Energy Level | Role in Reactivity | Expected Influence of 3-Methyl Group |

| HOMO | High | Electron Donor | Energy is increased |

| LUMO | Low | Electron Acceptor | Minor influence on energy |

| HOMO-LUMO Gap | Moderate | Indicator of Stability | Slightly decreased |

Note: This table is based on general principles of substituent effects on aromatic systems and may vary based on the specific computational method and basis set used.

DFT calculations can be used to predict various thermodynamic parameters of this compound, such as its heat of formation. The heat of formation is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It provides valuable information about the compound's stability.

Table 2: Illustrative Thermodynamic Data for Related Benzyl Halides

| Compound | Enthalpy of Formation (gaseous, kJ/mol) |

| Benzyl chloride | Value for unsubstituted compound |

| Benzyl bromide | Value for unsubstituted compound |

| 1-(Bromomethyl)-3-methylbenzene | Predicted to be slightly more stable than benzyl bromide |

Note: This table provides a conceptual framework. Actual values would require specific DFT calculations.

This compound typically undergoes nucleophilic substitution reactions (Sₙ2). DFT calculations are instrumental in locating the transition state for such reactions, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides insights into the reaction mechanism. For an Sₙ2 reaction, the transition state is characterized by a trigonal bipyramidal geometry at the benzylic carbon, where the nucleophile and the leaving group (bromide) are partially bonded masterorganicchemistry.compressbooks.pub.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Substituents on the benzene ring can affect the stability of the transition state and thus the reaction rate. An electron-donating group like the methyl group can have a modest influence on the Sₙ2 transition state energy.

Table 3: Key Features of the Sₙ2 Transition State for this compound

| Feature | Description |

| Geometry | Trigonal bipyramidal carbon center |

| Bonding | Partial bonds to the incoming nucleophile and the outgoing bromide |

| Energy | Represents the activation energy barrier for the reaction |

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.

For reactions involving charged species, such as the Sₙ2 reaction of this compound with an anionic nucleophile, solvent effects are particularly important. Polar solvents can stabilize the charged reactants and transition states, thereby influencing the reaction energetics. The study of the reaction between piperazine (B1678402) and benzyl bromide in various solvents has highlighted the role of solvent electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability ias.ac.in.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing insights into the dynamic processes such as conformational changes and solvent interactions.

While specific MD simulations for this compound are not extensively documented, studies on related molecules like benzyl bromide in an aqueous environment have been performed arxiv.org. Such simulations can reveal how the solvent molecules arrange around the solute and how this solvation structure influences its reactivity.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new compounds.

For a series of substituted benzyl bromides, QSAR models could be developed to predict properties such as toxicity or reactivity. The descriptors used in such models could include electronic parameters (e.g., HOMO/LUMO energies, partial charges), steric parameters (e.g., molecular volume), and hydrophobic parameters (e.g., logP). While a specific QSAR study on this compound was not found, the principles of QSAR are applicable to this class of compounds.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

As a versatile reagent, 3-methylbenzyl bromide serves as a fundamental component in the construction of more complex molecules. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its role in creating intermediates for various industries. guidechem.com

In the pharmaceutical and agrochemical sectors, this compound is employed as an intermediate for synthesizing a range of active compounds. guidechem.com Its function is to serve as an alkylating agent, allowing for the attachment of the 3-methylbenzyl moiety to a parent molecule, which can be crucial for the final product's biological activity. guidechem.com

This compound is a precursor in the synthesis of various molecules that exhibit biological activity. For instance, it is used to synthesize derivatives of 3-methylbenzo[d]thiazol-methylquinolinium, which have shown antibacterial properties. nih.gov Additionally, related benzyl (B1604629) bromides are used to create analogues of natural lactones, such as nostoclides, which have been tested for cytotoxic activity against cancer cell lines. mdpi.com The synthesis of certain antifungal salicylic acid derivatives also involves intermediates that can be prepared from precursors like this compound. mdpi.com

The incorporation of the 3-methylbenzyl group into a drug's structure can significantly influence its pharmacological profile. guidechem.com The addition of this group can alter a molecule's steric, electronic, and solubility characteristics, which in turn can affect how it interacts with its biological target. ashp.org The modification of a lead compound by adding substituents to an aromatic ring is a common strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties. For example, studies on certain cytotoxic compounds have shown that substitutions on the benzyl ring can have a notable impact on bioactivity. mdpi.com

Stable isotope labeling is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. Compounds labeled with isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are used to trace the fate of a drug within an organism. nih.gov While specific documentation on the synthesis of isotopically labeled this compound is not prevalent, general synthetic methods for creating such labeled building blocks are well-established. These methods often involve using a labeled precursor, such as a labeled alkyl bromide, in a standard synthetic route. nih.gov A labeled version of this compound could then be used to synthesize a labeled version of a final drug product, allowing researchers to study its metabolic pathways and disposition in the body with high precision using techniques like mass spectrometry and NMR spectroscopy.

A significant application of this compound is in the development of novel anticancer agents, particularly derivatives of matrine. Matrine is a natural alkaloid that exhibits a range of pharmacological effects, including antitumor activities, but its clinical application is often limited by factors like bioavailability. nih.govnih.gov To enhance its therapeutic potential, researchers modify its structure.

In one study, matrine was reacted with this compound to synthesize a new derivative, designated YF3-5. nih.gov This modification resulted in a compound with significantly increased anti-proliferation activity against several human cancer cell lines, including lung, breast, and osteosarcoma cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicated that the YF3-5 derivative was substantially more potent than the parent matrine compound. nih.gov Further investigation into its mechanism revealed that the 3-methylbenzyl derivative exerted its anticancer effects by inducing apoptosis (programmed cell death) and oxidative stress, as well as by causing cell cycle arrest at the G1 phase. nih.gov This demonstrates the critical role of the 3-methylbenzyl moiety in improving the anticancer efficacy of the natural product.

| Compound | Target Cancer Cell Line | Reported Activity | Mechanism of Action |

|---|---|---|---|

| Matrine Derivative (YF3-5) | A549 (Lung), BT20 (Breast), MCF-7 (Breast), U2OS (Osteosarcoma) | IC₅₀ value of 15.49–16.67 µM; stronger anti-proliferation activity compared to matrine. nih.gov | Induction of apoptosis and oxidative stress; cell cycle arrest at G1 phase. nih.gov |

The 3-methylbenzyl group is also a component of certain compounds used in the flavor and fragrance industry. While this compound itself is an intermediate, it is a precursor to molecules with desirable aromatic properties. For example, 3-methylbenzyl alcohol, which can be synthesized from the bromide, is used as a fragrance ingredient. guidechem.com

Synthesis of Fine Chemicals

This compound is a key intermediate in the synthesis of a variety of fine chemicals, particularly within the pharmaceutical and agrochemical industries. cmu.edu Its primary role is that of an alkylating agent, enabling the introduction of the 3-methylbenzyl group into complex organic molecules. cmu.edu This structural motif can be crucial for the biological activity of the final product.

In pharmaceutical synthesis, this compound is utilized as a building block for the creation of diverse drug molecules. cmu.edu The incorporation of the 3-methylbenzyl group can influence the pharmacological properties of a compound. cmu.edu The mechanism of its action in these syntheses typically involves the substitution of the bromide atom by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. cmu.edu

The synthesis of this compound itself is well-documented and commonly proceeds via the bromination of m-xylene (B151644) at the benzylic position. cmu.edu A standard laboratory method involves the reaction of m-xylene with N-bromosuccinimide (NBS) in the presence of a radical initiator. cmu.edu

| Reaction | Reactants | Reagents/Conditions | Product | Yield |

| Synthesis of (3-methyl-benzyl)-triphenyl-phosphonium; bromide | This compound, Triphenylphosphane | N,N-dichloro-p-toluenesulfonamide, Acetonitrile, 55 °C, 4.0 hours | (3-methyl-benzyl)-triphenyl-phosphonium; bromide | 80% |

Applications in Polymer Chemistry and Material Science

The reactivity of this compound makes it a valuable component in the synthesis and modification of polymeric materials, as well as in the creation of novel materials like ionic liquids.

In the field of polymer chemistry, functional initiators are crucial for the synthesis of polymers with specific end-group functionalities. Atom Transfer Radical Polymerization (ATRP) is a controlled polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.edu Alkyl halides, such as this compound, can serve as initiators in ATRP, enabling the incorporation of the 3-methylbenzyl group at one end of the polymer chain. cmu.edu

This end-group functionality can be used for further reactions, such as the synthesis of block copolymers. cmu.edu By using a macroinitiator derived from one polymer to initiate the polymerization of a second monomer, block copolymers with distinct properties can be created. The 3-methylbenzyl group can also influence the physical properties of the resulting polymer, such as its thermal stability and mechanical strength.

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as environmentally friendly solvents and catalysts. The synthesis of many common ionic liquids involves the quaternization of a nitrogen- or phosphorus-containing compound with an alkyl halide. This compound can be used as the alkylating agent in these reactions to produce ionic liquids with a 3-methylbenzyl substituent.

Imidazolium-Based Ionic Liquids: The reaction of 1-methylimidazole with an alkyl bromide is a common method for synthesizing imidazolium-based ionic liquids. nih.gov By analogy, this compound can react with 1-methylimidazole to form 1-(3-methylbenzyl)-3-methylimidazolium bromide.

Pyridinium-Based Ionic Liquids: Similarly, pyridinium-based ionic liquids can be synthesized by reacting pyridine with an alkyl bromide. broadinstitute.org The reaction of this compound with pyridine would yield N-(3-methylbenzyl)pyridinium bromide. These syntheses are often carried out by refluxing the reactants, followed by washing with a suitable solvent like ethyl acetate to remove unreacted starting materials. broadinstitute.org

Phosphonium-Based Ionic Liquids: Phosphonium (B103445) ionic liquids are known for their thermal stability. cam.ac.uk Their synthesis involves the quaternization of a phosphine with an alkyl halide. cam.ac.uk For instance, reacting triphenylphosphine (B44618) or tributylphosphine with this compound in a solvent like acetonitrile would produce the corresponding (3-methylbenzyl)triphenylphosphonium bromide or (3-methylbenzyl)tributylphosphonium bromide. nih.gov

| Ionic Liquid Type | Cation Precursor | Anion Source | Resulting Ionic Liquid Cation |

| Imidazolium | 1-Methylimidazole | This compound | 1-(3-methylbenzyl)-3-methylimidazolium |

| Pyridinium | Pyridine | This compound | N-(3-methylbenzyl)pyridinium |

| Phosphonium | Triphenylphosphine | This compound | (3-methylbenzyl)triphenylphosphonium |

Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or peptide. This technique often relies on the reaction of specific functional groups on the biomolecule with a reactive chemical linker. The reactive nature of the benzylic bromide in this compound makes it a potential candidate for use in bioconjugation, although specific examples are not prevalent in the literature.

The primary targets for alkylating agents like this compound on proteins would be nucleophilic amino acid side chains, such as the ε-amino group of lysine or the thiol group of cysteine. The reaction would result in the covalent attachment of the 3-methylbenzyl group to the protein. This modification could be used to introduce a hydrophobic and aromatic moiety onto the protein surface, potentially influencing its folding, stability, or interactions with other molecules.

High-Throughput Experimentation (HTE) in Reaction Development

High-Throughput Experimentation (HTE) involves running a large number of reactions in parallel to rapidly screen for optimal reaction conditions or to discover new reactions. This approach is particularly valuable in pharmaceutical development to accelerate the identification of efficient synthetic routes.

The development of cross-electrophile coupling reactions, for example, often utilizes HTE to screen various catalysts, ligands, and reaction parameters. In the context of reactions involving benzyl bromides, HTE can be employed to quickly identify conditions for coupling these substrates with other electrophiles, such as aryl bromides. This allows for the efficient exploration of a wide range of substrates and the rapid optimization of reaction yields.

Development of Chemical Libraries

The synthesis of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery. Combinatorial chemistry and diversity-oriented synthesis are two key strategies for generating these libraries. wikipedia.orgethz.ch

This compound can serve as a versatile building block in the construction of such libraries. Its reactive handle allows for its attachment to a variety of molecular scaffolds. In a combinatorial approach, this compound could be reacted with a series of different nucleophiles to generate a library of compounds, each containing the 3-methylbenzyl moiety.

Environmental Fate and Degradation Studies

The environmental persistence and transformation of this compound are dictated by several chemical and biological processes. Its behavior in aquatic and atmospheric environments is primarily governed by its susceptibility to hydrolysis and photo-oxidation.

Hydrolytic Behavior and Kinetics

Hydrolysis is a dominant environmental fate process for this compound. guidechem.com The compound is slightly soluble in water and undergoes nucleophilic substitution, where the bromine atom is replaced by a hydroxyl group, forming 3-methylbenzyl alcohol and bromide ions. This reaction is generally rapid, which means that other environmental processes like adsorption to sediment, volatilization from water, and bioconcentration are not considered significant fate processes in moist environments. guidechem.com

| Isomer | Hydrolysis Half-Life | Temperature | Reference |

|---|---|---|---|

| o-Methylbenzyl bromide | 3.4 hours | 20°C | guidechem.com |

| p-Methylbenzyl bromide | 4.3 minutes | 25°C | guidechem.com |

Biodegradation Pathways

Due to the rapid rate of hydrolysis, biodegradation is not expected to be a primary degradation pathway for this compound in soil or aquatic systems. guidechem.com The chemical transformation via hydrolysis occurs much faster than microbial processes can typically break down the compound. While some microorganisms, such as methanotrophic bacteria, are capable of degrading similar compounds like methyl bromide by oxidizing them to carbon dioxide, this biological pathway is unlikely to compete with the swift chemical hydrolysis of this compound. guidechem.comnih.gov

Atmospheric Photo-oxidation

In the atmosphere, this compound is subject to degradation through photo-oxidation. The primary mechanism involves its reaction with photochemically-produced hydroxyl radicals (•OH). guidechem.com This process is a significant factor in determining the atmospheric lifetime of the compound. The estimated rate constant and corresponding half-life indicate a moderate persistence in the atmosphere. guidechem.com

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Hydroxyl Radical Reaction Rate Constant | 3.7 x 10-12 cm3/molecule-sec | 25°C | guidechem.com |

| Estimated Atmospheric Half-Life | ~4.3 days | Assuming •OH concentration of 5 x 105 radicals/cm3 | guidechem.com |

Influence of Environmental Factors on Degradation

Several environmental factors can influence the degradation rate of this compound.

pH and Temperature : The rate of hydrolysis for alkyl halides is known to be dependent on both pH and temperature. orst.edu For similar compounds, acid-catalyzed hydrolysis has been observed, where the reaction rate varies with acid concentration. hilarispublisher.com Generally, an increase in temperature accelerates the rate of hydrolysis. orst.edu

Organic Matter : Studies on analogous primary alkyl halides have shown that degradation is significantly faster in soils with higher organic matter content. usda.gov This suggests that nucleophilic substitution reactions can occur with functional groups present in soil organic matter, providing an additional chemical degradation pathway alongside hydrolysis. usda.gov

Hazard Assessment and Risk Mitigation in Laboratory Research

As a toxic and corrosive chemical, this compound requires strict adherence to safety protocols in a laboratory setting to minimize risk to researchers. guidechem.comfishersci.com

Handling and Storage Protocols

Proper handling and storage procedures are paramount for the safe use of this compound. This includes using appropriate personal protective equipment (PPE), working in designated areas, and ensuring correct storage conditions to prevent accidental exposure and maintain chemical stability. fishersci.comsigmaaldrich.com

| Aspect | Protocol | Reference |

|---|---|---|

| Handling | Work in a well-ventilated area, preferably under a chemical fume hood or in a closed system. | fishersci.com |

| Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. A NIOSH/MSHA-approved respirator should be used if exposure limits may be exceeded. | fishersci.comsigmaaldrich.com | |

| Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. | fishersci.com | |

| Wash hands and any exposed skin thoroughly after handling. | fishersci.com | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | guidechem.comfishersci.com |

| Keep away from sources of ignition, heat, sparks, and open flames. | guidechem.comfishersci.com | |

| Store separately from incompatible materials such as strong bases, oxidizing agents, alcohols, amines, and metals. Store protected from moisture. | guidechem.comfishersci.com | |

| Store in a designated corrosives area and keep containers locked up. | fishersci.com |

Environmental and Safety Considerations in Research Settings

Chemical Instability and Decomposition

In research environments, the decomposition of 3-Methylbenzyl bromide can be initiated by several factors, including exposure to high temperatures, moisture, and certain chemical reagents. Understanding the nature of the resulting decomposition products is crucial for maintaining a safe laboratory environment and mitigating potential environmental impacts. The primary hazardous substances formed during the decomposition of this compound are hydrogen bromide gas and oxides of carbon.

Thermal Decomposition:

When subjected to high temperatures, such as in the event of a fire or during certain high-temperature reactions, this compound will undergo thermal decomposition. The principal products of this process are carbon oxides (carbon monoxide and carbon dioxide) and hydrogen bromide gas guidechem.com. Hydrogen bromide is a corrosive and toxic gas with a sharp, irritating odor, posing a significant inhalation hazard.

Hydrolysis:

This compound is susceptible to hydrolysis, a reaction with water that can occur at ambient temperatures. Although practically insoluble in water, the reaction can proceed, particularly with prolonged contact or in the presence of moisture guidechem.com. The hydrolysis of benzyl (B1604629) bromides results in the formation of the corresponding benzyl alcohol and hydrogen bromide guidechem.com. For the isomers of xylyl bromide, hydrolysis is considered an important process in terms of its environmental fate, with half-lives that can be on the order of hours guidechem.com. This indicates that accidental release into moist environments or improper storage in humid conditions can lead to the generation of hydrogen bromide gas.

Reactivity with Other Substances:

As a reactive alkylating agent, this compound can also decompose upon contact with incompatible materials such as strong bases and oxidizing agents guidechem.com. These reactions can be vigorous and may produce a variety of hazardous byproducts, including hydrogen bromide.

The generation of hydrogen bromide gas is a key safety concern in the handling and storage of this compound. Appropriate safety measures, such as working in a well-ventilated fume hood and having access to acid gas neutralizing agents, are essential to manage the risks associated with its potential decomposition.

Table of Decomposition Products:

| Decomposition Product | Chemical Formula | Conditions of Formation | Associated Hazards |

| Hydrogen Bromide | HBr | Thermal decomposition, hydrolysis (reaction with water/moisture), reaction with incompatible materials guidechem.com. | Toxic, corrosive, causes severe respiratory and skin burns. |

| Carbon Monoxide | CO | Incomplete combustion during thermal decomposition (e.g., in a fire) guidechem.com. | Toxic, flammable gas. |

| Carbon Dioxide | CO₂ | Complete combustion during thermal decomposition (e.g., in a fire) guidechem.com. | Asphyxiant in high concentrations. |

| 3-Methylbenzyl alcohol | C₈H₁₀O | Hydrolysis (reaction with water) guidechem.com. | Irritant. |

Broader Impact and Future Outlook in Chemical Research

Contributions to Fundamental Organic Chemistry

Benzylic bromides, including 3-methylbenzyl bromide, are pivotal reagents that contribute significantly to the understanding and practice of fundamental organic chemistry. Their utility stems from the inherent reactivity of the bromomethyl group attached to a benzene (B151609) ring.

Mechanistic Studies: As a substituted benzyl (B1604629) halide, this compound serves as a classic substrate for studying nucleophilic substitution reactions (SN1 and SN2). guidechem.com The presence of the methyl group on the benzene ring influences the reactivity and stability of the carbocation intermediate in SN1 pathways, providing valuable data for structure-reactivity relationship studies.